molecular formula C15H16N2O3 B11850912 Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate CAS No. 34086-71-0

Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate

Cat. No.: B11850912
CAS No.: 34086-71-0
M. Wt: 272.30 g/mol
InChI Key: YFBKDMFSILSSHE-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate is a heterocyclic compound that belongs to the class of pyrroloquinolines This compound is characterized by its unique structure, which includes a pyrroloquinoline core with an ethyl ester and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the cyclization of a 3-(2-acetamidoethyl) derivative, followed by hydrolysis to yield the pyrroloquinoline core . The addition of ethyl acrylate and subsequent reduction with aluminum hydride leads to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the ester group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Aluminum hydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of pyrroloquinoline have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and ethyl ester make it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

34086-71-0

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 6-methoxy-2,3-dihydropyrrolo[3,2-b]quinoline-1-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-3-20-15(18)17-7-6-12-14(17)8-10-4-5-11(19-2)9-13(10)16-12/h4-5,8-9H,3,6-7H2,1-2H3

InChI Key

YFBKDMFSILSSHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C1C=C3C=CC(=CC3=N2)OC

Origin of Product

United States

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